2-Bromo-4-isopropylbenzaldehyde

Catalog No.
S816772
CAS No.
861897-63-4
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-isopropylbenzaldehyde

CAS Number

861897-63-4

Product Name

2-Bromo-4-isopropylbenzaldehyde

IUPAC Name

2-bromo-4-propan-2-ylbenzaldehyde

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3

InChI Key

VTYCJXMPNYVBSZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)C=O)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)Br

2-Bromo-4-isopropylbenzaldehyde is an organic compound characterized by its molecular formula C₁₀H₁₁BrO. This compound is a derivative of benzaldehyde, where a bromine atom is substituted at the second position and an isopropyl group at the fourth position of the benzene ring. Its unique structural features contribute to its significant interest in organic chemistry, particularly due to its reactivity and potential applications in various chemical processes and biological systems.

There is no documented information on the specific mechanism of action of 2-Bromo-4-isopropylbenzaldehyde in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Considering its potential irritant properties, avoiding skin contact and inhalation is crucial.
, influencing enzyme-catalyzed transformations. Additionally, the bromine atom may act as a leaving group in substitution reactions, facilitating new chemical bond formations. The isopropyl group adds steric hindrance, which can affect the compound's reactivity and selectivity in biological systems.

The synthesis of 2-Bromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. One common method is through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position. In industrial settings, large-scale bromination processes may utilize bromine or bromine-containing reagents, optimizing reaction conditions for high yields and purity.

2-Bromo-4-isopropylbenzaldehyde finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique structure allows researchers to explore its reactivity and potential modifications for developing new compounds.
  • Biochemical Studies: The compound's interactions with enzymes and proteins make it valuable for studying metabolic pathways and enzyme mechanisms.

Studies on the interactions of 2-Bromo-4-isopropylbenzaldehyde with biological molecules reveal its potential effects on cellular processes. It may influence signaling pathways and gene expression by participating in redox reactions or inhibiting specific enzymes. Such interactions could lead to oxidative stress within cells, activating pathways like MAPK and NF-kB, which are crucial for regulating cellular responses.

Several compounds share structural similarities with 2-Bromo-4-isopropylbenzaldehyde. These include:

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-methylbenzaldehyde
  • 2-Bromo-4-ethylbenzaldehyde

Uniqueness

The presence of the isopropyl group in 2-Bromo-4-isopropylbenzaldehyde provides distinct steric and electronic effects compared to these similar compounds. This unique substitution pattern influences its stability and reactivity, potentially reducing side reactions that smaller substituents might promote. For instance, while other derivatives may demonstrate different reactivities due to their substituents, 2-Bromo-4-isopropylbenzaldehyde's structure allows for enhanced stability and selectivity in chemical transformations.

XLogP3

3.2

Dates

Modify: 2023-08-16

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